molecular formula C23H19NO3 B15014151 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate

Katalognummer: B15014151
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: ZXISTEGEVDRLAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is an organic compound with the molecular formula C22H17NO3 It is a Schiff base derivative, characterized by the presence of an imine group (–CH=N–) formed by the condensation of an aldehyde or ketone with an amine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate typically involves the condensation reaction between 4-acetylbenzaldehyde and 4-aminophenyl 4-methylbenzoate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the imine bond, resulting in the desired Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form corresponding oxides.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Industry: Utilized in the synthesis of advanced materials, such as polymers with specific thermal and electrical properties.

Wirkmechanismus

The mechanism of action of 4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate involves its interaction with molecular targets through the imine group. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(E)-[(thiophen-2-yl)imino]methyl]phenyl 4-methylbenzoate
  • 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 4-bromobenzoate
  • 4-{(E)-[(4-Acetylphenyl)imino]methyl}phenyl 3-bromobenzoate

Uniqueness

4-[(E)-[(4-Acetylphenyl)imino]methyl]phenyl 4-methylbenzoate is unique due to its specific structural features, such as the presence of both acetyl and methylbenzoate groups. These groups can influence the compound’s reactivity, solubility, and overall bioactivity, distinguishing it from other similar Schiff base derivatives.

Eigenschaften

Molekularformel

C23H19NO3

Molekulargewicht

357.4 g/mol

IUPAC-Name

[4-[(4-acetylphenyl)iminomethyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C23H19NO3/c1-16-3-7-20(8-4-16)23(26)27-22-13-5-18(6-14-22)15-24-21-11-9-19(10-12-21)17(2)25/h3-15H,1-2H3

InChI-Schlüssel

ZXISTEGEVDRLAE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.